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Compound of Interest

Compound Name: 4-Bromooctane

Cat. No.: B1583688 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data

for 4-bromooctane, a valuable alkyl halide intermediate in organic synthesis. The document

details predicted and characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of reference.

Furthermore, it outlines detailed experimental protocols for acquiring these spectra, offering a

practical resource for laboratory work.

Spectroscopic Data Summary
The following tables summarize the predicted and characteristic spectroscopic data for 4-
bromooctane. This data is essential for the identification, characterization, and quality control

of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~4.10 Quintet 1H H-4

~1.85 Multiplet 2H H-3

~1.70 Multiplet 2H H-5

~1.30-1.50 Multiplet 6H H-2, H-6, H-7

~0.90 Triplet 6H H-1, H-8

¹³C NMR (Predicted)

Chemical Shift (ppm) Assignment

~55 C-4

~38 C-3

~35 C-5

~31 C-6

~29 C-2

~22 C-7

~14 C-1, C-8

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

2950-2850 Strong C-H stretching (alkane)

1465 Medium C-H bending (methylene)

1380 Medium C-H bending (methyl)

650-550 Strong C-Br stretching
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Mass Spectrometry (MS)
m/z Relative Intensity (%) Assignment

192/194 Low
[M]⁺ (Molecular ion peak,

bromine isotopes)

113 High [M-Br]⁺

57 Very High [C₄H₉]⁺ (Butyl cation)

43 High [C₃H₇]⁺ (Propyl cation)

29 Medium [C₂H₅]⁺ (Ethyl cation)

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR

Sample Preparation: A sample of 4-bromooctane (typically 5-25 mg) is dissolved in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR

tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for

analysis.

¹H NMR Acquisition:

The spectrometer is tuned to the proton frequency.

A standard one-pulse sequence is used.

Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-

5 seconds, and an acquisition time of 2-4 seconds.

Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.
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¹³C NMR Acquisition:

The spectrometer is tuned to the carbon frequency.

A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and

enhance the signal.

Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2

seconds, and an acquisition time of 1-2 seconds.

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more)

are typically required.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the internal

standard (TMS). For ¹H NMR, the signals are integrated, and coupling constants are

measured.

Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy - Neat Liquid

Sample Preparation: As 4-bromooctane is a liquid at room temperature, a neat spectrum

can be obtained. A single drop of the neat liquid is placed between two salt plates (e.g., NaCl

or KBr).

Instrumentation: An FTIR spectrometer is used for the analysis.

Data Acquisition:

A background spectrum of the clean, empty salt plates is recorded.

The salt plates with the sample are placed in the sample holder.

The sample spectrum is recorded, typically by co-adding 16 to 32 scans at a resolution of

4 cm⁻¹.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1583688?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583688?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum of 4-bromooctane. The positions of the absorption

bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of 4-bromooctane is prepared in a volatile organic

solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

Instrumentation: A GC-MS system, consisting of a gas chromatograph coupled to a mass

spectrometer (typically a quadrupole or ion trap analyzer), is used.

Gas Chromatography:

A small volume of the sample solution (e.g., 1 µL) is injected into the GC inlet, which is

heated to ensure vaporization.

The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column

(e.g., a non-polar DB-5ms column).

The column temperature is programmed to ramp up (e.g., from 50°C to 250°C) to separate

the components of the sample based on their boiling points and interactions with the

stationary phase.

Mass Spectrometry:

As 4-bromooctane elutes from the GC column, it enters the ion source of the mass

spectrometer.

Electron ionization (EI) is typically used, where the molecules are bombarded with a high-

energy electron beam (70 eV), causing them to ionize and fragment.

The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.

Data Analysis: The mass spectrum is a plot of ion abundance versus m/z. The molecular ion

peak and the fragmentation pattern are analyzed to determine the molecular weight and
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structural features of the compound. The characteristic isotopic pattern of bromine (¹⁹Br and

⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.

Visualizations
The following diagrams illustrate the logical workflow of spectroscopic analysis and the

signaling pathways involved in identifying the structure of 4-bromooctane.
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Caption: Workflow of Spectroscopic Analysis for 4-Bromooctane.
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Caption: Information Pathways in Spectroscopic Identification.

To cite this document: BenchChem. [Spectroscopic Profile of 4-Bromooctane: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1583688#spectroscopic-data-of-4-bromooctane-nmr-
ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1583688?utm_src=pdf-body-img
https://www.benchchem.com/product/b1583688#spectroscopic-data-of-4-bromooctane-nmr-ir-ms
https://www.benchchem.com/product/b1583688#spectroscopic-data-of-4-bromooctane-nmr-ir-ms
https://www.benchchem.com/product/b1583688#spectroscopic-data-of-4-bromooctane-nmr-ir-ms
https://www.benchchem.com/product/b1583688#spectroscopic-data-of-4-bromooctane-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583688?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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